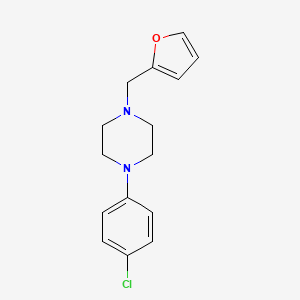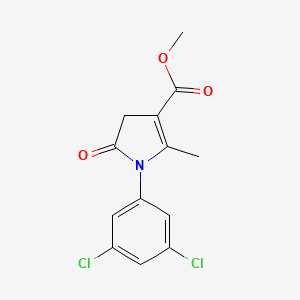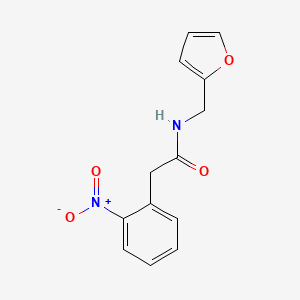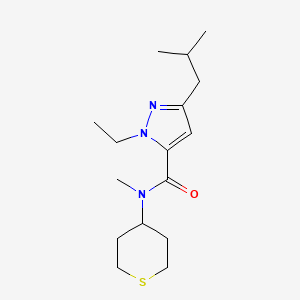
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide, also known as cloquintocet-mexyl, is a synthetic compound that belongs to the family of herbicides. The compound is widely used as a selective herbicide for controlling grassy weeds in wheat and barley crops. In recent years, the compound has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the inhibition of acetyl-CoA carboxylase (ACC), which is a key enzyme involved in fatty acid biosynthesis. The inhibition of ACC leads to the accumulation of malonyl-CoA, which in turn inhibits fatty acid oxidation. This results in the depletion of energy reserves in the target cells, leading to their death.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been shown to have a number of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to regulate the expression of genes involved in cell growth and differentiation. In addition, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Cloquintocet-mexyl has several advantages for lab experiments. The compound is readily available and can be synthesized using well-established methods. It is also stable and has a long shelf-life. However, the compound has some limitations. It is toxic and may require special handling procedures. In addition, the compound may have off-target effects, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. One potential area of research is the development of new derivatives of the compound with improved properties. Another area of research is the study of the compound's effects on stem cells and its potential applications in regenerative medicine. Additionally, the compound's anti-inflammatory and anti-cancer properties could be further explored for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl involves the reaction of 2-chloro-4,6-dimethylaniline with 4-nitrophenoxyacetic acid under controlled conditions. The resulting product is then subjected to methylation using dimethyl sulfate to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide-mexyl. The synthesis method is well-established and has been extensively studied in the literature.
Applications De Recherche Scientifique
Cloquintocet-mexyl has been studied extensively for its potential applications in the field of medicine and biochemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential to regulate the growth and differentiation of stem cells.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(14(17)8-10)18-15(20)9-23-13-5-3-12(4-6-13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZUIFLFHJBMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-nitrophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)